

Natural sources and biosynthesis of caffeic acid in plants

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An In-depth Technical Guide to the Natural Sources and Biosynthesis of **Caffeic Acid** in Plants

Introduction

Caffeic acid (3,4-dihydroxycinnamic acid) is a ubiquitous phenolic acid found throughout the plant kingdom.[1][2] As a key intermediate in the biosynthesis of lignin and a wide array of other secondary metabolites, it plays a crucial role in plant development, structural integrity, and defense mechanisms against biotic and abiotic stresses.[3][4][5][6] For researchers and drug development professionals, **caffeic acid** and its derivatives are of significant interest due to their potent antioxidant, anti-inflammatory, antiviral, and anticancer properties.[1][7][8][9] This technical guide provides a comprehensive overview of the natural sources of **caffeic acid**, its detailed biosynthetic pathways in plants, quantitative data on its occurrence, and the experimental protocols used for its extraction and analysis.

Natural Sources of Caffeic Acid

Caffeic acid is one of the most common hydroxycinnamic acids and is present in virtually all plants, often in the form of esters or glycosides.[7][10] The concentration of **caffeic acid** varies significantly between plant species and even between different parts of the same plant. Major dietary sources include vegetables, fruits, coffee, wine, and herbs.[7][8]

Quantitative Data on Caffeic Acid Content

The following table summarizes the concentration of **caffeic acid** in various plant sources. It is important to note that these values can be influenced by factors such as plant variety, growing conditions, maturity, and the extraction method used.

Plant Species	Plant Part	Caffeic Acid Concentration	Reference
Coffea canephora (Robusta Coffee)	Seeds (dried crude drug)	1.23 g / 100 g	[11]
Coffea arabica (Arabica Coffee)	Raw Beans	0.156–0.384 mg / g	[12]
Coffea spp. (Brewed Coffee)	Beverage	63.1-96.0 mg / 100 ml	[2]
Arctostaphylos uva-ursi (Bearberry)	Leaves	11.55 mg / g	
Salvia officinalis (Sage)	Aerial Parts	8.80 mg / g	
Mentha x piperita (Peppermint)	Leaves	7.00 mg / g	
Thymus vulgaris (Thyme)	Herb	~20 mg / 100 g	
Salvia rosmarinus (Rosemary)	Leaves	4.80 mg / g	
Origanum vulgare (Oregano)	Leaves	4.20 mg / g	
Helianthus annuus (Sunflower)	Seeds	8 mg / 100 g	
Aronia melanocarpa (Black Chokeberry)	Fruit	141 mg / 100 g	[2]
Malus domestica (Apple)	Fruit	~1 mg / 100 g	[2]
Prunus armeniaca (Apricot)	Fruit	~1 mg / 100 g	[2]

Prunus domestica
(Prune)

Fruit

~1 mg / 100 g

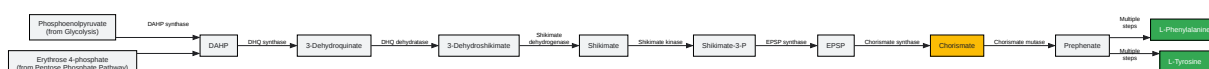
[2]

Biosynthesis of Caffeic Acid

The biosynthesis of **caffeic acid** in plants is a multi-step process that begins with primary metabolites from carbohydrate metabolism. It involves two major pathways: the Shikimate Pathway and the Phenylpropanoid Pathway.[13][14] The shikimate pathway produces the aromatic amino acid precursors, which then enter the general phenylpropanoid pathway to be converted into **caffeic acid** and other phenolic compounds.[3][15]

The Shikimate Pathway

The shikimate pathway links central carbon metabolism (glycolysis and the pentose phosphate pathway) to the synthesis of aromatic compounds.[13][16] It converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, the common precursor for the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan.[17][18][19] This pathway is exclusive to plants, microorganisms, and some protozoans, and is absent in animals, making its enzymes attractive targets for herbicides.[16][17] In higher plants, the shikimate pathway is localized within the plastids.[16]



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Figure 1. Overview of the Shikimate Pathway leading to aromatic amino acid precursors.

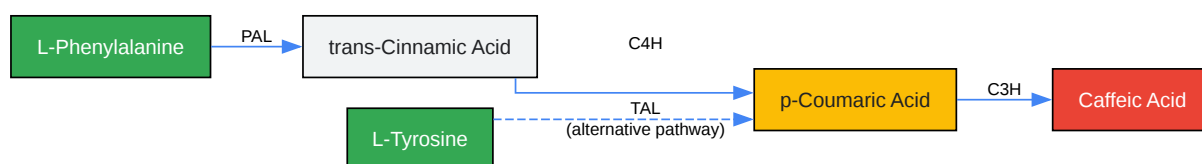
The Phenylpropanoid Pathway

The general phenylpropanoid pathway is the central route for the synthesis of a vast array of plant secondary metabolites, including flavonoids, lignins, coumarins, and hydroxycinnamic acids like **caffeic acid**. [4][5][14] The pathway begins with the deamination of L-phenylalanine.

The primary route to **caffeic acid** involves three key enzymatic steps:

- Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid, marking the entry point into the phenylpropanoid pathway.[5][20]
- Cinnamate 4-hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates cinnamic acid at the 4-position of the phenyl ring to yield p-coumaric acid.[9][21][22]
- p-Coumarate 3-hydroxylase (C3H): Another critical P450 enzyme that introduces a second hydroxyl group at the 3-position of p-coumaric acid, resulting in the formation of **caffeic acid**. [9]

In some plants, particularly monocots, an alternative pathway exists where L-tyrosine can be directly converted to p-coumaric acid by the enzyme Tyrosine ammonia-lyase (TAL), bypassing the first two steps of the main pathway.[15][21]



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Figure 2. The core Phenylpropanoid Pathway for **Caffeic Acid** biosynthesis.

Experimental Protocols

The accurate extraction, purification, and quantification of **caffeic acid** are essential for research and quality control. Methodologies vary depending on the plant matrix and the intended scale of the analysis.

Protocol 1: General Extraction of Caffeic Acid from Plant Material

This protocol is a generalized method for lab-scale extraction suitable for subsequent analysis.

Materials:

- Dried and powdered plant material (e.g., leaves, stems)
- 95% Ethanol (EtOH) or Methanol (MeOH)
- Ultrasonic bath
- Centrifuge and tubes
- Rotary evaporator
- 0.45 μm syringe filters

Procedure:

- Weigh 1-2 g of the finely powdered plant material into a flask.
- Add 50 mL of 95% EtOH or MeOH to the flask.
- Place the flask in an ultrasonic water bath and sonicate for 15-60 minutes at a controlled temperature (e.g., 40°C).[\[23\]](#)[\[24\]](#)
- After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
- Carefully decant the supernatant (the extract) into a clean flask.
- To ensure exhaustive extraction, the pellet can be re-suspended in a fresh portion of the solvent and the process (steps 2-5) repeated two more times.
- Combine all the supernatant fractions.
- Concentrate the combined extract under reduced pressure using a rotary evaporator until the solvent is fully removed, yielding a crude extract.
- For analytical purposes, redissolve a known weight of the crude extract in a known volume of the solvent (e.g., methanol).

- Filter the solution through a 0.45 μm syringe filter into an HPLC vial prior to analysis.[\[23\]](#)

Protocol 2: Purification using Column Chromatography

For obtaining high-purity **caffeic acid** from a crude extract, column chromatography is employed.

Materials:

- Crude plant extract (from Protocol 1)
- Macroporous resin (e.g., D101 type)
- Silica gel for column chromatography
- Solvents: Ethanol, distilled water, and a suitable elution solvent system for silica gel (e.g., dichloromethane:methanol:formic acid).[\[23\]](#)
- Glass column

Procedure:

- Macroporous Resin Cleanup:
 - Dissolve the crude extract in distilled water.
 - Pack a glass column with D101 macroporous resin and equilibrate with distilled water.
 - Load the aqueous extract onto the column.
 - Wash the column with distilled water to remove highly polar impurities like sugars.
 - Elute the phenolic compounds using a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions.
 - Analyze the fractions (e.g., by TLC or HPLC) to identify those rich in **caffeic acid**. Fractions eluted with lower ethanol concentrations (e.g., 20%) are often enriched with **caffeic acid**.[\[23\]](#)

- Silica Gel Chromatography:
 - Pool and concentrate the **caffeic acid**-rich fractions from the previous step.
 - Pack a second column with silica gel and equilibrate with the initial mobile phase (e.g., dichloromethane).
 - Dissolve the concentrated fraction in a minimal amount of solvent and load it onto the silica gel column.
 - Elute the column with an appropriate solvent system (e.g., a gradient of dichloromethane:methanol:formic acid).[23]
 - Collect fractions and monitor by TLC or HPLC to isolate pure **caffeic acid**.
 - Combine the pure fractions and evaporate the solvent to obtain crystalline **caffeic acid**.

Protocol 3: Quantification by RP-HPLC-DAD

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a Diode Array Detector (DAD) is the most common and reliable method for quantifying **caffeic acid**.[\[11\]](#)

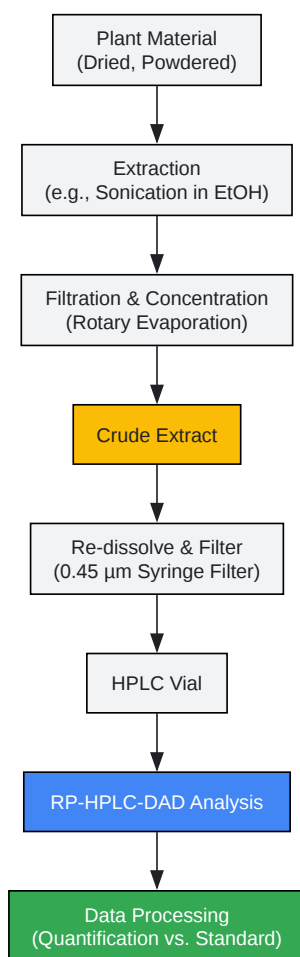
Instrumentation & Conditions:

- HPLC System: With a quaternary pump, autosampler, column oven, and DAD.
- Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[\[11\]](#)[\[23\]](#)
- Mobile Phase: A gradient of an aqueous acidic solution (Solvent A) and an organic solvent (Solvent B).
 - Solvent A: 0.2% Phosphoric acid in water.[\[11\]](#)
 - Solvent B: Methanol or Acetonitrile.[\[11\]](#)[\[12\]](#)
- Flow Rate: 1.0 - 1.2 mL/min.[\[11\]](#)[\[12\]](#)
- Column Temperature: 30-40°C.[\[11\]](#)[\[12\]](#)

- Injection Volume: 10-20 μL .
- Detection Wavelength: 323-325 nm (near the λ_{max} for **caffeic acid**).[\[11\]](#)[\[23\]](#)

Procedure:

- Standard Preparation: Prepare a stock solution of pure **caffeic acid** standard in methanol. Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 5, 10, 25, 50, 100 $\mu\text{g/mL}$).
- Sample Preparation: Prepare the sample extract as described in Protocol 1.
- Analysis:
 - Inject the standard solutions in ascending order of concentration to generate a calibration curve by plotting peak area against concentration.
 - Inject the prepared sample solutions.
 - Identify the **caffeic acid** peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the pure standard.
 - Quantify the amount of **caffeic acid** in the sample by interpolating its peak area into the linear regression equation of the calibration curve.



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Figure 3. General experimental workflow for the quantification of **caffeic acid**.

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